

# Foundational Research on Tonabersat for Diabetic Macular Edema: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Diabetic Macular Edema (DME) remains a leading cause of vision loss in working-age adults, primarily driven by hyperglycemia-induced inflammation and breakdown of the blood-retinal barrier. Current anti-VEGF therapies, while effective for many, are invasive and do not address the full spectrum of inflammatory pathways. **Tonabersat**, an orally bioavailable small molecule, presents a novel therapeutic approach by targeting an upstream inflammatory signaling cascade. This technical guide synthesizes the foundational preclinical and early clinical research on **Tonabersat** for the treatment of DME, focusing on its mechanism of action, experimental validation, and quantitative outcomes.

## Mechanism of Action: Targeting the Connexin43-NLRP3 Inflammasome Axis

**Tonabersat**'s therapeutic potential in diabetic retinopathy and DME stems from its function as a specific inhibitor of Connexin43 (Cx43) hemichannels.[1][2] In the pathogenesis of diabetic retinopathy, chronic hyperglycemia and pro-inflammatory cytokines trigger the opening of Cx43 hemichannels on retinal cells, particularly retinal pigment epithelial (RPE) cells.[3][4] This aberrant opening leads to the release of adenosine triphosphate (ATP) into the extracellular space. Extracellular ATP then acts as a danger signal, activating the NOD-like receptor protein 3 (NLRP3) inflammasome.[1]



Activation of the NLRP3 inflammasome is a critical step in the inflammatory cascade. It leads to the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines interleukin-1 $\beta$  (IL-1 $\beta$ ) and interleukin-18 (IL-18) into their mature, secreted forms. These cytokines, along with others like VEGF and IL-6, perpetuate the inflammatory response, leading to a breakdown of the blood-retinal barrier, vascular leakage, and subsequent macular edema.

**Tonabersat** intervenes at a critical upstream point in this pathway. By blocking the Cx43 hemichannels, it prevents the pathological release of ATP, thereby inhibiting the activation of the NLRP3 inflammasome and suppressing the downstream inflammatory cascade. This mechanism offers a more targeted approach than broad anti-inflammatory agents and addresses a key pathway implicated in the progression of diabetic retinopathy.



Click to download full resolution via product page

Figure 1: Tonabersat's Mechanism of Action in DME.

## Preclinical Evidence In Vitro Studies in Human Retinal Pigment Epithelial (ARPE-19) Cells



- Objective: To investigate the effect of **Tonabersat** on inflammasome activation in a human retinal cell model of diabetic retinopathy.
- Methods: Human ARPE-19 cells were cultured and stimulated with a combination of high glucose (hyperglycemia) and pro-inflammatory cytokines (IL-1β and TNFα) to mimic the conditions of diabetic retinopathy. The effect of **Tonabersat** treatment on NLRP3 inflammasome activation and pro-inflammatory cytokine release was assessed using immunohistochemistry and Luminex cytokine release assays.
- Key Findings:
  - Tonabersat significantly inhibited the formation of the NLRP3 and cleaved caspase-1 complex induced by hyperglycemia and cytokine challenge.
  - Treatment with **Tonabersat** prevented the release of the pro-inflammatory cytokines IL-1β,
     VEGF, and IL-6.

| Parameter                                         | Condition                                         | Effect of Tonabersat             | Reference    |
|---------------------------------------------------|---------------------------------------------------|----------------------------------|--------------|
| NLRP3 & Cleaved<br>Caspase-1 Complex<br>Formation | Hyperglycemia + Pro-<br>inflammatory<br>Cytokines | Inhibited                        |              |
| Pro-inflammatory<br>Cytokine Release              | Hyperglycemia + Pro-<br>inflammatory<br>Cytokines | Reduced IL-1β,<br>VEGF, and IL-6 | <del>-</del> |

# In Vivo Studies in a Mouse Model of Diabetic Retinopathy

- Objective: To evaluate the safety and efficacy of orally administered **Tonabersat** in an inflammatory non-obese diabetic (NOD) mouse model of diabetic retinopathy.
- Methods: An inflammatory diabetic retinopathy phenotype was induced in NOD mice by intravitreal injection of pro-inflammatory cytokines (IL-1β and TNF-α). **Tonabersat** or a vehicle was administered orally two hours prior to the cytokine injection. Retinal changes were assessed at baseline, 2 days, and 7 days using fundus imaging and optical coherence







tomography (OCT). Retinal inflammation and inflammasome activation were evaluated via immunohistochemistry.

#### Key Findings:

- Tonabersat treatment significantly reduced macrovascular abnormalities, including vessel tortuosity and dilation.
- A significant decrease in the incidence of hyperreflective foci and sub-retinal fluid accumulation was observed in the **Tonabersat**-treated group.
- Tonabersat prevented cytokine-induced retinal thickening.
- The treatment inhibited the upregulation of glial fibrillary acidic protein (GFAP), a marker of retinal stress, and the infiltration of Iba-1+ cells (microglia/macrophages).
- Tonabersat significantly reduced the number of NLRP3 spots, indicative of inflammasome complex assembly.



| Parameter                                          | Vehicle Group   | Tonabersat<br>Group        | p-value  | Reference    |
|----------------------------------------------------|-----------------|----------------------------|----------|--------------|
| Incidence of Hyperreflective Foci (Day 2)          | Increased       | Significantly<br>Decreased | < 0.0001 |              |
| Incidence of<br>Subretinal Fluid<br>(Day 7)        | Increased       | Decreased                  | < 0.0001 | _            |
| NFL-GCL-IPL<br>Thickness (% of<br>Baseline, Day 2) | 113.38 ± 12.30% | 101.23 ± 5.57%             | 0.0027   | _            |
| ONL Thickness<br>(% of Baseline,<br>Day 2)         | 114.91 ± 12.60% | 102.12 ± 7.36%             | 0.0119   | <del>-</del> |
| Total Retinal Thickness (% of Baseline, Day 2)     | 112.22 ± 12.06% | 98.33 ± 3.66%              | < 0.0001 | _            |
| GFAP<br>Upregulation                               | 3.41 ± 0.77%    | 1.44 ± 0.23%               | 0.0356   | -            |
| Number of<br>NLRP3 Spots                           | 100.00 ± 4.26%  | 79.67 ± 1.36%              | 0.0359   | _            |

# Experimental Protocols In Vitro ARPE-19 Cell Model

- Cell Culture: Human ARPE-19 cells are cultured in a suitable medium, such as a 1:1 mixture
  of Dulbecco's Modified Eagle Medium and Ham's F-12 Nutrient Mixture, supplemented with
  fetal bovine serum and antibiotics.
- Diabetic Retinopathy Induction: To mimic diabetic conditions, cells are exposed to high glucose (e.g., 30 mM) and a cocktail of pro-inflammatory cytokines, typically IL-1 $\beta$  and TNF-  $\alpha$  (e.g., 10 ng/mL each), for a specified duration (e.g., 24 hours).



 Tonabersat Treatment: Tonabersat is added to the cell culture medium at various concentrations, either as a pre-treatment or co-treatment with the high glucose and cytokine challenge.

#### Analysis:

- Immunohistochemistry: Cells are fixed, permeabilized, and incubated with primary antibodies against NLRP3 and cleaved caspase-1, followed by fluorescently labeled secondary antibodies for visualization of inflammasome complex formation.
- Luminex Cytokine Release Assay: The cell culture supernatant is collected, and the concentrations of secreted cytokines (e.g., IL-1β, VEGF, IL-6) are quantified using a multiplex bead-based immunoassay.



Click to download full resolution via product page



Figure 2: General Workflow for In Vitro Studies.

### In Vivo Inflammatory NOD Mouse Model

- Animal Model: Non-obese diabetic (NOD) mice are used.
- Diabetic Retinopathy Induction: An inflammatory phenotype is induced by a single intravitreal injection of a solution containing pro-inflammatory cytokines IL-1β and TNF-α.
- Tonabersat Administration: Tonabersat is administered orally (e.g., via gavage) at a
  specified dose two hours prior to the intravitreal cytokine injection. A vehicle control group
  receives the vehicle solution.
- In-life Imaging and Analysis:
  - Fundus Imaging and OCT: Retinal imaging is performed at baseline and at specified time points (e.g., 2 and 7 days) post-injection to assess vascular changes and retinal thickness.
- Terminal Analysis:
  - Immunohistochemistry: At the end of the study, eyes are enucleated, sectioned, and stained with antibodies against markers of inflammation and inflammasome activation (e.g., GFAP, Iba-1, NLRP3).

### **Clinical Development: Phase 2 Trial (NCT05727891)**

A Phase 2, randomized, placebo-controlled clinical trial is currently underway to evaluate the efficacy and safety of **Tonabersat** in patients with center-involved diabetic macular edema (CI-DME) and good visual acuity.

- Primary Objective: To assess the effect of **Tonabersat** compared to placebo on the mean change in central subfield thickness (CST) at 6 months.
- Study Population: Adults with type 1 or 2 diabetes with center-involved DME and good visual acuity (E-ETDRS letter score ≥ 74, i.e., 20/32 or better).
- Treatment:
  - Active Arm: Two pills of Tonabersat (80 mg total) taken orally once daily at bedtime.

#### Foundational & Exploratory





- Control Arm: Two placebo pills taken orally once daily at bedtime.
- Key Inclusion Criteria:
  - Adults with type 1 or 2 diabetes.
  - Best corrected visual acuity of 20/32 or better.
  - Ophthalmoscopic evidence of center-involved DME confirmed by spectral-domain OCT.
- Key Exclusion Criteria:
  - Macular edema due to causes other than DME.
  - Major ocular surgery within the prior 4 months.
  - History of focal/grid laser or other surgical, intravitreal, or peribulbar treatment for DR or DME within the prior year.
  - Anticipated need to treat DME or DR during the first 6 months of the study.
  - History of vitrectomy.
- Exploratory Objectives: Evaluation of biomarkers of kidney function for potential benefit.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. mdpi.com [mdpi.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Retinal OCT-Derived Texture Features as Potential Biomarkers for Early Diagnosis and Progression of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Foundational Research on Tonabersat for Diabetic Macular Edema: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682987#foundational-research-on-tonabersat-for-diabetic-macular-edema]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com